molecular formula C7H16N2 B13141886 2-(Azetidin-3-yl)-N,N-dimethylethanamine

2-(Azetidin-3-yl)-N,N-dimethylethanamine

Cat. No.: B13141886
M. Wt: 128.22 g/mol
InChI Key: WMXOYGGQFXYTNA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

For industrial-scale production, green and cost-effective synthetic methods are preferred. One such method involves the use of commercially available and low-cost starting materials like benzylamine and employs green oxidation reactions in microchannel reactors . This approach minimizes the use of hazardous reagents and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, N-oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Azetidin-3-yl)-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a GABA (gamma-aminobutyric acid) uptake inhibitor, which could have implications in neuropharmacology.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: The compound finds applications in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in conditions like epilepsy and anxiety disorders.

Comparison with Similar Compounds

Similar Compounds

    (Azetidin-3-yl)acetic acid: An analogue of 4-aminobutanoic acid (GABA) used in the preparation of pharmaceutically active agents.

    3-(Prop-1-en-2-yl)azetidin-2-one: A compound with antiproliferative and tubulin-destabilizing effects in cancer cells.

    3-allylazetidin-2-one: Another azetidine derivative with significant biological activity.

Uniqueness

2-(Azetidin-3-yl)-N,N-dimethylethanamine is unique due to its specific structural features that allow it to interact with a variety of biological targets

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2-(azetidin-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C7H16N2/c1-9(2)4-3-7-5-8-6-7/h7-8H,3-6H2,1-2H3

InChI Key

WMXOYGGQFXYTNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CNC1

Origin of Product

United States

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